ammonia; N-ethyl-2-methylbenzenesulfonamide; N-ethyl-2-methyl-N-(2-methylphenyl)sulfonylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonia; N-ethyl-2-methylbenzenesulfonamide; N-ethyl-2-methyl-N-(2-methylphenyl)sulfonylbenzenesulfonamide is a compound with significant applications in various fields. It is known for its role as a plasticizer in polyamide and cellulose resins, enhancing their flexibility and durability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonia; N-ethyl-2-methylbenzenesulfonamide; N-ethyl-2-methyl-N-(2-methylphenyl)sulfonylbenzenesulfonamide typically involves the reaction of N-ethyl-2-methylbenzenesulfonamide with ammonia under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene, and requires precise temperature and pressure control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants, efficient mixing, and temperature regulation to maintain optimal reaction conditions. The final product is purified through distillation and crystallization techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Ammonia; N-ethyl-2-methylbenzenesulfonamide; N-ethyl-2-methyl-N-(2-methylphenyl)sulfonylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as N-ethyl-2-methylbenzenesulfonamide derivatives with different functional groups .
Scientific Research Applications
Ammonia; N-ethyl-2-methylbenzenesulfonamide; N-ethyl-2-methyl-N-(2-methylphenyl)sulfonylbenzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a plasticizer in polyamide and cellulose resins, enhancing their flexibility and durability.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of various industrial materials, including plastics and resins.
Mechanism of Action
The mechanism of action of ammonia; N-ethyl-2-methylbenzenesulfonamide; N-ethyl-2-methyl-N-(2-methylphenyl)sulfonylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound acts as a plasticizer by embedding itself between polymer chains, reducing intermolecular forces and increasing flexibility. This interaction is facilitated by the compound’s unique molecular structure, which allows it to interact with various functional groups within the polymer matrix .
Comparison with Similar Compounds
Similar Compounds
N-ethyl-o/p-toluenesulfonamide: Similar in structure and used as a plasticizer in various resins.
N-ethyl-3-methylbenzenesulfonamide: Another structural analog with similar applications.
Uniqueness
Ammonia; N-ethyl-2-methylbenzenesulfonamide; N-ethyl-2-methyl-N-(2-methylphenyl)sulfonylbenzenesulfonamide is unique due to its specific molecular configuration, which provides enhanced plasticizing properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring high flexibility and durability .
Properties
Molecular Formula |
C25H35N3O6S3 |
---|---|
Molecular Weight |
569.8 g/mol |
IUPAC Name |
azane;N-ethyl-2-methylbenzenesulfonamide;N-ethyl-2-methyl-N-(2-methylphenyl)sulfonylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO4S2.C9H13NO2S.H3N/c1-4-17(22(18,19)15-11-7-5-9-13(15)2)23(20,21)16-12-8-6-10-14(16)3;1-3-10-13(11,12)9-7-5-4-6-8(9)2;/h5-12H,4H2,1-3H3;4-7,10H,3H2,1-2H3;1H3 |
InChI Key |
GIZBBLGLALCUJV-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=CC=C1C.CCN(S(=O)(=O)C1=CC=CC=C1C)S(=O)(=O)C2=CC=CC=C2C.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.